Furo[2,3-b]pyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
furo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C7H6N2O/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H,(H2,8,9) |
InChI Key |
QCENQRPLTOKQIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1N)C=CO2 |
Origin of Product |
United States |
Synthetic Methodologies for Furo 2,3 B Pyridin 4 Amine and Its Derivatives
Classical and Contemporary Approaches to the Furo[2,3-b]pyridine (B1315467) Core Synthesis
The construction of the furo[2,3-b]pyridine bicyclic system has been achieved through numerous synthetic methods. ias.ac.inclockss.org Historically and in contemporary organic synthesis, these strategies can be broadly categorized into two main approaches: the annulation of a furan (B31954) ring onto a pre-existing pyridine (B92270) structure, or conversely, the formation of a pyridine ring fused to a furan precursor. ias.ac.in Other notable methods include palladium-catalyzed annulations, base-induced cyclizations of appropriately substituted precursors, and multi-component reactions. clockss.org The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final fused heterocycle.
Cyclization Strategies for Furo[2,3-b]pyridine Ring System Construction
Cyclization reactions are fundamental to forming the fused furo[2,3-b]pyridine ring system. These strategies involve the intramolecular ring closure of a linear precursor that contains the necessary atoms and functional groups to form either the furan or the pyridine ring.
Several distinct cyclization methods have been reported:
Tandem SNAr-Cyclization: This approach involves the nucleophilic aromatic substitution (SNAr) of a leaving group (e.g., a halogen) on a pyridine ring by a nucleophile that contains a tethered functionality capable of subsequent intramolecular cyclization. For instance, the reaction of a 2-chloropyridine (B119429) derivative with an alkoxide from an α-hydroxyester initiates an SNAr reaction, followed by an intramolecular cyclization to yield the furo[2,3-b]pyridine core. nih.gov
Palladium-Catalyzed Cyclization: Palladium catalysis has been effectively used in one-pot syntheses. These methods often involve a Sonogashira coupling of a halopyridine with a terminal alkyne, followed by a Wacker-type heteroannulation or other palladium-catalyzed cyclization modes to construct the furan ring. nih.govias.ac.in A Pd(II)-catalyzed process using β-ketodinitriles and alkynes has also been developed, proceeding through a unique N–H/C annulation. researchgate.net
Heterocyclization of Pyridine-N-oxides: A metal-free approach utilizes pyridine-N-oxide derivatives, which react with acyl chlorides or anhydrides under mild conditions. acs.orgresearchgate.net This reaction proceeds through an intermediate that undergoes deprotonation and cyclization to generate the 2,3-substituted furo[2,3-b]pyridine framework. researchgate.net
Electrophilic Cyclization: This strategy has been applied to o-acetoxyalkynylpyridines, which are formed via Pd(II)-catalyzed cross-coupling. Subsequent treatment with electrophiles like iodine (I₂) or palladium chloride (PdCl₂) induces electrophilic cyclization to afford 2,3-disubstituted furo[2,3-b]pyridines. ias.ac.in
| Strategy | Precursor Type | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Tandem SNAr-Cyclization | 2-Halopyridine and α-hydroxyester | Base (e.g., NaH) | nih.gov |
| Palladium-Catalyzed Annulation | o-Iodoacetoxypyridines and 1-alkynes | Pd(II) catalyst, I₂ or PdCl₂/CO | ias.ac.in |
| Heterocyclization of N-oxides | Pyridine-N-oxide derivatives | Acyl chlorides or anhydrides (metal-free) | acs.orgresearchgate.net |
| NBS-Mediated Cyclization | Unsaturated alcohol derived from a piperidinone | N-bromosuccinimide (NBS), BF₃·OEt₂ | clockss.org |
Multi-Component Reactions (MCRs) in Furo[2,3-b]pyridine Synthesis
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all reactants, offer an efficient pathway to complex molecules. For the synthesis of furo[2,3-b]pyridines, particularly those with an amino group at the C4 position, the Friedländer annulation stands out. ias.ac.in
A notable example involves a Lewis acid-mediated, Friedländer-type reaction between 2-amino-3-cyanofurans and cyclic ketones like cyclohexanone (B45756) or cycloheptanone. ias.ac.in This reaction constructs the pyridine ring onto the furan precursor, directly installing the C4-amino group and forming the fused bicyclic system. This approach is highly valuable for generating substituted 4-aminofuro[2,3-b]pyridines. ias.ac.inresearchgate.net While the Groebke–Blackburn–Bienaymé (GBB) three-component reaction is well-known for producing imidazo-fused heterocycles, modifications and unusual outcomes have led to related fused systems, highlighting the potential for MCRs in this area. nih.govnih.gov
Base-Mediated and Brønsted Acid-Promoted Cyclizations to Furo[2,3-b]pyridines
The final cyclization step to form the furo[2,3-b]pyridine core can often be promoted by either a base or an acid, depending on the nature of the substrate and the reaction mechanism.
Base-Mediated Cyclizations: Base-promoted syntheses are common and often involve the deprotonation of a suitable precursor to initiate an intramolecular nucleophilic attack.
Rault and coworkers developed a straightforward synthesis of ethyl 3-aminofuropyridine-2-carboxylates from 2-cyano-3-halopyridines using cesium carbonate (Cs₂CO₃) as the base. ias.ac.in
A tandem SNAr-cyclization reaction utilizes a strong base like sodium hydride (NaH) to deprotonate an α-hydroxyester, which then acts as a nucleophile to displace a halide on the pyridine ring, followed by ring closure. nih.gov
Potassium hydroxide (B78521) (KOH) has been used to catalyze the cascade synthesis of 2,3-dihydrofuro[2,3-b]pyridines from N-propargylic β-enaminones. rsc.org
Brønsted Acid-Promoted Cyclizations: Brønsted acids are employed to activate substrates towards cyclization, typically by protonating a functional group like a carbonyl or an alkyne.
N-Alkyl-4-alkoxy-3-alkynylpyridin-2(1H)-ones undergo a 5-endo-dig heteroannulation promoted by a Brønsted acid to form furopyridinium intermediates, which then yield furo[2,3-b]pyridin-4(7H)-ones. researchgate.net
Phosphoric acid (H₃PO₄) has been identified as an effective catalyst in the cascade cyclization of β-ketodinitriles with para-quinone methides to produce furan heterocycles, a strategy that could be adapted for fused systems. researchgate.net The use of various Brønsted acids as catalysts or co-catalysts is a significant strategy in modern heterocyclic synthesis. rsc.org
| Promoter Type | Precursor | Reagent | Product Type | Reference |
|---|---|---|---|---|
| Base | 2-Cyano-3-halopyridine | Cs₂CO₃ | Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate | ias.ac.in |
| Base | N-propargylic β-enaminone | KOH | 2,3-Dihydrofuro[2,3-b]pyridine | rsc.org |
| Brønsted Acid | N-Alkyl-4-alkoxy-3-alkynylpyridin-2(1H)-one | Acid (e.g., H⁺) | Furo[2,3-b]pyridin-4(7H)-one | researchgate.net |
Strategies for Assembling the Furan Ring onto a Pyridine Structure
This approach begins with a functionalized pyridine ring and constructs the furan ring onto it. This is arguably the more common strategy, with several well-established methods. ias.ac.in
Nucleophilic Aromatic Substitution/Cyclization: As previously mentioned, a 2-halopyridine can react with the enolate of an α-hydroxyester or a related species. The initial SNAr is followed by intramolecular cyclization to build the furan ring. nih.gov
Palladium-Catalyzed Annulation: This powerful method often involves a Sonogashira coupling between a 2-halopyridine and a terminal alkyne. The resulting 2-alkynylpyridine intermediate is then subjected to a cyclization reaction, such as a Wacker-type heteroannulation, to form the furan moiety. nih.govias.ac.in
Reaction of Pyridine N-oxides: 2,3-Substituted furo[2,3-b]pyridines can be synthesized from pyridine N-oxide derivatives under mild, metal-free conditions. acs.org This involves reaction with an anhydride (B1165640) or acyl chloride, followed by intramolecular cyclization and rearomatization. researchgate.net
| Pyridine Precursor | Key Reaction | Reagents | Reference |
|---|---|---|---|
| 2,5-Dichloronicotinic acid derivative | SNAr and Intramolecular Cyclization | α-hydroxyacetate, NaH | nih.gov |
| o-Iodoacetoxypyridine | Pd-catalyzed cross-coupling and Electrophilic Cyclization | Terminal alkyne, Pd(II), I₂ | ias.ac.in |
| Pyridine-N-oxide | Heterocyclization | Acyl chloride or anhydride | acs.orgresearchgate.net |
Strategies for Assembling the Pyridine Ring onto a Furan Structure
The alternative strategy involves starting with a substituted furan and building the pyridine ring. This approach is particularly useful for accessing specific substitution patterns, such as the 4-amino functionality. ias.ac.in
Condensation Reactions: Ethyl 2-aminofuran-3-carboxylates can react with synthons like the sodium salt of nitromalonaldehyde (B3023284) or diethyl ethoxymethylene-malonate. These reactions lead to condensation intermediates that undergo cyclocondensation to form the pyridine ring, resulting in products like ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate or 4-hydroxyfuro[2,3-b]pyridine-2,5-dicarboxylate. ias.ac.in
Friedländer-Type Annulation: This is a highly effective method for synthesizing 4-aminofuro[2,3-b]pyridines. It involves the reaction of a 2-amino-3-cyanofuran derivative with a ketone (e.g., cyclohexanone) in the presence of a Lewis acid. ias.ac.in This reaction directly yields the fused pyridine ring with the desired amine substituent at position 4. ias.ac.inresearchgate.net
Annulation with Dicarbonyls: The reaction of 2-aminofurans with 1,3-dicarbonyl compounds, such as 4,4,4-trifluoro-1,3-dicarbonyls, leads to condensation and subsequent cyclization to form 4-trifluoromethylfuro[2,3-b]pyridines. ias.ac.in
| Furan Precursor | Co-reactant | Reaction Type | Reference |
|---|---|---|---|
| Ethyl 2-aminofuran-3-carboxylate | Diethyl ethoxymethylenemalonate | Condensation/Cyclization | ias.ac.in |
| 2-Amino-3-cyanofuran | Cyclohexanone | Friedländer Annulation | ias.ac.inresearchgate.net |
| 2-Aminofuran | 4,4,4-Trifluoro-1,3-dicarbonyl | Annulation | ias.ac.in |
Regioselective Synthesis of Furo[2,3-b]pyridin-4-amine Analogues
The synthesis of this compound and its analogues requires precise control over the position of the amino group. Regioselectivity is a key challenge in the synthesis of substituted furopyridines.
The most direct and widely cited method for the regioselective synthesis of the 4-amino substituted scaffold is the Friedländer annulation . ias.ac.inresearchgate.net This reaction, starting from readily available 2-amino-3-cyanofuran derivatives and a suitable ketone, provides a convergent and efficient route. For example, Villarroya et al. reported a Lewis acid-mediated synthesis of 4-aminofuro[2,3-b]pyridines from 2-amino-3-cyanofurans and cyclohexanone or cycloheptanone. ias.ac.in This strategy directly installs the amine group at the desired C-4 position of the newly formed pyridine ring. The same principle has been applied to synthesize furo[2,3-b]quinolin-4-amine derivatives, demonstrating the versatility of the o-amino(furano)nitrile precursor in Friedländer-type reactions. researchgate.net
Other potential, though less direct, strategies for introducing the 4-amino group could involve the functionalization of a pre-formed furo[2,3-b]pyridine ring. This might include:
Nitration followed by Reduction: Regioselective nitration at the C4 position of the furo[2,3-b]pyridine core, followed by reduction of the nitro group to an amine.
Nucleophilic Aromatic Substitution (SNAr): Displacement of a suitable leaving group, such as a halogen, at the C4 position by an amine or an ammonia (B1221849) equivalent. The synthesis of the isomeric furo[3,2-c]pyridin-4-amine (B1344308) has been achieved by reducing a 4-chloro derivative, suggesting this is a viable pathway for such scaffolds.
However, the Friedländer synthesis remains a preferred method due to its high regioselectivity and efficiency in constructing the target 4-aminofuro[2,3-b]pyridine system directly from acyclic or furan-based precursors. ias.ac.inresearchgate.net
Scalable Synthetic Protocols and Process Optimization for this compound Precursors
The efficient and scalable synthesis of precursors is paramount for the large-scale production of this compound. Research has focused on developing robust, high-yielding, and operationally simple routes that minimize costly purification steps and utilize readily available starting materials. Key strategies involve either the construction of the furan ring onto a pre-functionalized pyridine or the formation of the pyridine ring from a suitable furan derivative.
A significant approach to the furo[2,3-b]pyridine core involves a concise multi-step synthesis that has been optimized for gram-scale production and is amenable to further scale-up. nih.gov One such optimized route starts from a substituted nicotinic acid and proceeds through a tandem SNAr-cyclization reaction. nih.gov This methodology is advantageous for large-scale synthesis as it has been designed to minimize the need for chromatographic purification, a common bottleneck in process chemistry. nih.gov
The key steps in this scalable sequence include the esterification of a starting nicotinic acid, followed by a crucial tandem nucleophilic aromatic substitution (SNAr) and cyclization step to form the fused furo[2,3-b]pyridine ring system. nih.gov The process optimization for this sequence is highlighted by the high yields achieved in each step without the need for column chromatography until the final stages. nih.gov For instance, a three-step sequence from 5-chloro-4-hydroxynicotinic acid to the core furo[2,3-b]pyridin-5-ol (B61338) was conducted on a gram scale with high efficiency. nih.gov
To illustrate the process optimization, the following table summarizes the reaction conditions and yields for a scalable synthesis of a key furo[2,3-b]pyridine intermediate.
Table 1: Optimized Gram-Scale Synthesis of a Furo[2,3-b]pyridine Intermediate nih.gov
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purification |
|---|---|---|---|---|---|
| 1 | 5-chloro-4-hydroxynicotinic acid | tert-Butyl 2-hydroxyacetate, H₂SO₄, EtOH, 80°C, 16h | tert-Butyl 2-((5-chloro-4-hydroxypyridin-3-yl)oxy)acetate | 92 | None |
| 2 | tert-Butyl 2-((5-chloro-4-hydroxypyridin-3-yl)oxy)acetate | NaH, THF, 0-70°C, 3h | tert-Butyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate | 86 | None |
| 3 | tert-Butyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate | TFA, CH₂Cl₂, rt, 2h | 5-Chlorofuro[2,3-b]pyridin-2-ol | 89 | None |
Another highly effective and scalable strategy for accessing precursors to 4-aminofuro[2,3-b]pyridines is through a Friedländer-type annulation. This method involves the construction of the pyridine ring from a pre-formed and functionalized furan precursor. Specifically, 2-amino-3-cyanofuran derivatives serve as key starting materials. ias.ac.in These furan precursors can be reacted with cyclic ketones, such as cyclohexanone or cycloheptanone, in a Lewis acid-mediated reaction to directly afford the fused 4-aminofuro[2,3-b]pyridine structure. ias.ac.in
The synthesis of the 2-amino-3-cyanofuran precursors themselves is often achieved through efficient, one-pot multicomponent reactions, which are well-suited for large-scale production due to their operational simplicity and high atom economy. mdpi.comunpatti.ac.id
A common approach to these furan precursors involves the reaction of an aldehyde, malononitrile, a ketone, and ammonium (B1175870) acetate. The choice of a suitable catalyst is crucial for optimizing these reactions for scale. Nanostructured catalysts, for example, have been shown to be efficient, reusable, and environmentally friendly options for this transformation, providing the desired products in high yields under solvent-free conditions. mdpi.com
Table 2: Representative Synthesis of 2-Amino-3-cyanopyridine Derivatives (as an analogue for Furan Precursors) mdpi.com
| Aldehyde | Ketone | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | Acetophenone | Na₂CaP₂O₇ | 80 | 20 | 94 |
| 4-Chlorobenzaldehyde | Acetophenone | Na₂CaP₂O₇ | 80 | 15 | 92 |
| 4-Methylbenzaldehyde | Acetophenone | Na₂CaP₂O₇ | 80 | 25 | 90 |
| 4-Nitrobenzaldehyde | Cyclohexanone | Na₂CaP₂O₇ | 80 | 15 | 93 |
| 3-Nitrobenzaldehyde | Cyclohexanone | Na₂CaP₂O₇ | 80 | 20 | 91 |
This table demonstrates the general efficiency of multicomponent reactions for producing aminonitrile heterocycles, a strategy applicable to the furan precursors for this compound.
Furthermore, the synthesis of appropriately substituted pyridine precursors is a critical aspect of process optimization. For instance, the large-scale synthesis of halogenated pyridines, such as 2,4-dichloropyridine (B17371) derivatives, provides versatile intermediates that can be elaborated into the final furo[2,3-b]pyridine target. organic-chemistry.org A strategy analogous to the synthesis of related thieno[2,3-b]pyridines involves the regioselective bromination of the furo[2,3-b]pyridine core at the 4-position, followed by a nucleophilic aromatic substitution or a transition-metal-catalyzed amination to install the required amine functionality. nih.gov This approach, using a halogenated precursor, is a common and scalable method in pharmaceutical manufacturing.
Chemical Transformations and Derivatization Strategies of Furo 2,3 B Pyridin 4 Amine
Functionalization of the Furo[2,3-b]pyridine (B1315467) Scaffold
The strategic functionalization of the furo[2,3-b]pyridine core is essential for modulating the physicochemical and pharmacological properties of its derivatives. Various methods have been developed to introduce new functional groups at different positions of this heterocyclic system.
C-H Activation and Amination Reactions on the Furo[2,3-b]pyridine Core
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds. In the context of the furo[2,3-b]pyridine scaffold, C-H amination has been successfully employed to introduce amino groups onto the pyridine (B92270) moiety. researchgate.netacs.org These reactions can often be achieved under mild, metal-free conditions, providing a straightforward route to novel derivatives. researchgate.net For instance, the C-H amination of 2,3-substituted furo[2,3-b]pyridines has been explored to expand the chemical space around this core. researchgate.netacs.org
Palladium-Mediated Cross-Coupling Reactions for Furo[2,3-b]pyridine Derivatization
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This methodology has been extensively applied to the derivatization of the furo[2,3-b]pyridine scaffold. nih.gov
One common approach involves the synthesis of a di-substituted furo[2,3-b]pyridine core bearing functional handles, such as a halogen and a triflate group, at the 3- and 5-positions. nih.gov These handles allow for chemoselective palladium-mediated coupling reactions, including the Suzuki-Miyaura coupling, to introduce a variety of aryl and heteroaryl substituents. nih.govmdpi.com The choice of palladium catalyst and ligand combination is crucial for achieving the desired chemoselectivity. nih.gov
Furthermore, palladium-catalyzed one-pot syntheses, which combine Sonogashira couplings with Wacker-type heteroannulations, have been developed for the efficient construction of substituted furo[2,3-b]pyridines. nih.govresearchgate.net Another strategy involves the palladium(II)-catalyzed synthesis from β-ketodinitriles and alkynes, which proceeds through an unusual N-H/C annulation. researchgate.net
Table 1: Examples of Palladium-Mediated Cross-Coupling Reactions on Furo[2,3-b]pyridine Scaffolds
| Starting Material | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
| 5-Chloro-3-triflyloxy-furo[2,3-b]pyridine | Arylboronic acid | Pd catalyst, ligand (e.g., for Suzuki-Miyaura) | 3,5-Di-substituted furo[2,3-b]pyridines | nih.gov |
| o-Iodoacetoxypyridines | 1-Alkynes | Pd(II), I2 or PdCl2/CO (electrophilic cyclization) | 2,3-Disubstituted furo[2,3-b]pyridines | ias.ac.in |
| β-Ketodinitriles | Alkynes | Pd(II) | Polysubstituted furo[2,3-b]pyridines | researchgate.net |
| 3-Iodo-4-alkoxy-2-pyridones | Terminal alkynes | Pd (Sonogashira/Wacker-type heteroannulation) | Furo[2,3-b]pyridones | researchgate.net |
Ring-Opening Reactions of the Furan (B31954) Moiety within Furo[2,3-b]pyridine
While the furo[2,3-b]pyridine core is generally stable, the furan ring can undergo ring-opening reactions under specific nucleophilic conditions. researchgate.netacs.org For example, treatment with hydrazine (B178648) can lead to the opening of the furan moiety, resulting in the formation of a novel pyridine-dihydropyrazolone scaffold. researchgate.netacs.org Another unusual example is the base-catalyzed rearrangement of 3-acylaminofuro[2,3-b]pyridines, which involves the nucleophilic opening of the furan ring to form 3-(oxazol-4-yl)pyridin-2-ones. researchgate.net These transformations provide access to different heterocyclic systems starting from the furo[2,3-b]pyridine core.
Reactions Involving the Pyridine Nitrogen and Amino Group of Furo[2,3-b]pyridin-4-amine
The pyridine nitrogen and the exocyclic amino group at the 4-position of this compound are key sites for chemical modification. The basicity of the pyridine nitrogen allows for reactions such as N-alkylation and N-oxidation. The 4-amino group can participate in a wide range of reactions typical for primary aromatic amines.
These include diazotization followed by Sandmeyer-type reactions to introduce various substituents, acylation to form amides, and condensation with carbonyl compounds to yield Schiff bases. For instance, the reaction of ethyl furo[2,3-b]pyridine-2-carboxylate with ammonia (B1221849) affords the corresponding carboxamide, which can be further transformed. grafiati.comoaji.net These modifications are crucial for building more complex molecules and for exploring the structure-activity relationships of furo[2,3-b]pyridine derivatives.
Synthesis of Polycondensed and Fused Heterocyclic Systems Incorporating the Furo[2,3-b]pyridine Moiety
The furo[2,3-b]pyridine scaffold serves as a versatile building block for the synthesis of more complex, polycondensed heterocyclic systems. researchgate.net The functional groups present on the furo[2,3-b]pyridine ring, particularly amino, amide, or ester groups, are well-suited for heterocyclization reactions. researchgate.net
One common strategy involves the condensation of 3-aminofuro[2,3-b]pyridine derivatives to construct new fused rings. researchgate.net For example, furo[2,3-b]pyridine-2-carboxamide can be reacted with triethyl orthoformate to initiate the formation of a pyrimidine (B1678525) ring, leading to pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives. grafiati.com These polycyclic structures are of significant interest due to their potential biological activities. researchgate.net The synthesis of these fused systems often involves multi-step sequences, starting from appropriately substituted furo[2,3-b]pyridine precursors.
Post-Modification Strategies of Furo[2,3-b]pyridine Intermediates
Post-modification of pre-synthesized furo[2,3-b]pyridine intermediates is a key strategy for generating libraries of analogues for various applications, including medicinal chemistry. ias.ac.in This approach allows for the late-stage introduction of chemical diversity.
For example, a synthesized furo[2,3-b]pyridine core with reactive sites can undergo a series of subsequent reactions. Palladium-catalyzed cross-coupling reactions, as mentioned earlier, are a prominent example of post-synthetic modification. uni-regensburg.de Additionally, functional groups introduced onto the scaffold can be further manipulated. For instance, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide via coupling with various amines. Similarly, a hydroxyl group can be transformed into an ether or an ester. These post-modification strategies provide a flexible and efficient means to access a wide range of furo[2,3-b]pyridine derivatives with diverse substitution patterns.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Furo 2,3 B Pyridin 4 Amine Derivatives
Elucidation of Structural Modulations on In Vitro Biological Activities
Structural modifications of the Furo[2,3-b]pyridin-4-amine core have profound effects on the in vitro biological activities of its derivatives. The core itself is often considered a key pharmacophore, and alterations to its fundamental structure or the introduction of various functional groups can drastically change its interaction with biological targets. nih.gov
For instance, in the development of antitrypanosomal agents, changing the central ring system from an imidazopyridine to a furo[2,3-b]pyridine (B1315467) was a key step in expanding the chemical space and identifying new potential treatments. nih.gov Similarly, fusing the furo[2,3-b]pyridine core with a pyrimidine (B1678525) ring has been explored to generate novel scaffolds with enhanced pharmacological profiles, such as antiproliferative activity. ijpsonline.com
Studies on diversely substituted furo[2,3-b]quinolin-4-amine derivatives (furanotacrines) as cholinesterase inhibitors have shown that the nature of the fused ring system and its substituents are critical for activity and selectivity. These compounds were found to be potent and highly selective inhibitors of butyrylcholinesterase (BuChE). nih.gov Docking studies revealed that these molecules bind deep within the BuChE active site gorge, a feature attributed to the larger void in BuChE compared to acetylcholinesterase (AChE). nih.gov
The table below illustrates how broad structural changes to the core scaffold influence biological activity.
| Base Scaffold | Modification | Target/Activity | Key Finding | Reference |
| Imidazopyridine | Changed to Furo[2,3-b]pyridine | Antitrypanosomal | Expanded chemical space for new heterocyclic agents. | nih.gov |
| Furo[2,3-b]pyridine | Fused with Pyrimidine Ring | Antiproliferative | Created a new scaffold with a potentially better pharmacological profile. | ijpsonline.com |
| o-amino(furano)nitrile | Cyclized to Furo[2,3-b]quinolin-4-amine | Cholinesterase Inhibition | Resulted in potent and highly selective inhibitors of butyrylcholinesterase (BuChE). | nih.gov |
Impact of Substituent Variation at Different Positions of the Furo[2,3-b]pyridine Core on Efficacy
The efficacy of Furo[2,3-b]pyridine derivatives is highly sensitive to the nature and position of substituents on the core structure. Research across different therapeutic targets has consistently demonstrated that small changes can lead to significant differences in potency and selectivity.
In the pursuit of antitubercular agents, a library of furopyridines was screened against Mycobacterium tuberculosis, leading to the identification of a selectively bioactive compound effective against drug-resistant strains. nih.gov The synthetic strategy involved C-H amination, allowing for the introduction of diverse amine substituents, highlighting the importance of this functional group for activity. nih.govnih.gov
For CDK2 inhibitors, the introduction of an amino group at the C3-position and a carboethoxy group at the C2-position of the furo[2,3-b]pyridine ring yielded a derivative with notable inhibitory activity (IC₅₀ of 0.93 µM). mdpi.com This highlights the importance of functional groups on the furan (B31954) portion of the scaffold.
In the context of cholinesterase inhibitors, substitutions on the furan ring of the furanotacrine structure were critical. The derivative 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine was identified as a particularly interesting inhibitor, demonstrating the influence of an aryl substituent at the C2-position. nih.gov
The following table summarizes the effects of specific substituent variations on biological efficacy.
| Compound Class | Position of Variation | Substituent | Impact on Efficacy | Reference |
| Furo[2,3-b]pyridine | C3 | Amination (various secondary amines) | Crucial for antitubercular activity against resistant strains. | nih.govnih.gov |
| Furo[2,3-b]pyridine | C2, C3 | C2: -COOEt, C3: -NH₂ | Potent inhibition of CDK2 (IC₅₀ = 0.93 µM). | mdpi.com |
| Furo[2,3-b]quinolin-4-amine | C2 | p-tolyl group | Strong and selective inhibition of butyrylcholinesterase. | nih.gov |
| Furo[2,3-c]pyridine | C2 | Varied substituents | Distinct SAR observed for TLR8 activation. | acs.org |
Bioisosteric Modifications of the this compound Scaffold
Bioisosteric replacement is a powerful strategy in drug design, where a functional group is replaced by another with similar physicochemical properties to improve potency, selectivity, or metabolic stability. The furo[2,3-b]pyridine scaffold has been successfully employed as a bioisostere for other heterocyclic systems, and has itself been subject to such modifications.
A notable example is the use of the related furo[3,2-b]pyridine (B1253681) core as a bioisostere for indole (B1671886) in the development of 5-HT₁F receptor agonists for migraine treatment. ebi.ac.uk This replacement resulted in compounds with similar receptor affinity but improved selectivity compared to the original indole-based analogues. ebi.ac.uk
Furthermore, bioisosteric modification of known α-L-fucosidase inhibitors led to the discovery of a novel furopyridinedione-based inhibitor. rsc.org This demonstrates that the core scaffold can emerge from design strategies aimed at mimicking the interactions of entirely different molecular frameworks.
| Original Scaffold/Group | Bioisosteric Replacement | Target | Outcome | Reference |
| Indole | Furo[3,2-b]pyridine | 5-HT₁F Receptor | Similar affinity, improved selectivity. | ebi.ac.uk |
| Furo[2,3-b]quinolin-4-amine | Pyrrolo[2,3-b]quinolin-4-amine | Cholinesterases | Shift from selective BuChE inhibition to equipotent AChE/BuChE inhibition. | nih.gov |
| Thieno[3,2-d]pyrimidine | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | Antiproliferative | ~400-fold greater potency. | ijpsonline.com |
| Known Fucosidase Inhibitors | Furopyridinedione | α-L-Fucosidase | Discovery of a new, potent inhibitor chemotype. | rsc.org |
Lead Optimization Strategies for Furo[2,3-b]pyridine-Based Chemical Scaffolds
Lead optimization is a critical phase in drug discovery focused on refining a promising hit compound to enhance its drug-like properties. For Furo[2,3-b]pyridine-based scaffolds, several strategies have been employed to improve efficacy, selectivity, and pharmacokinetics.
In the development of cannabinoid-1 receptor (CB1R) inverse agonists, furo[2,3-b]pyridine scaffolds were synthesized and optimized, leading to orally active modulators of the receptor. researchgate.net This process involved extensive SAR studies to fine-tune the binding affinities and in vivo efficacy.
A common optimization strategy involves modifying peripheral groups to improve physicochemical properties. For instance, in work on 7-azaindoles for Human African Trypanosomiasis, replacing an aromatic group with an aliphatic one was explored to increase the fraction of sp³ hybridized carbons (Fsp³). nih.gov While this specific modification led to a loss of activity in that series (indicating the importance of aromaticity at that position), it also dramatically improved solubility and metabolic stability, highlighting a key trade-off often managed during optimization. nih.gov The study also demonstrated that replacing the entire azaindole core with a pyridofuran (furo[2,3-b]pyridine) resulted in a loss of activity, reinforcing that the core hydrogen bond donor/acceptor pattern was essential for that specific target. nih.gov
Another key optimization tactic is the introduction of specific functional groups to block metabolic hotspots or enhance target interactions. For example, halogenation with bromine or the introduction of a trifluoromethyl group are common strategies to improve metabolic stability and lipophilicity. These general principles are directly applicable to the optimization of this compound leads. The goal is to balance potency with favorable ADME (absorption, distribution, metabolism, and excretion) properties to create a viable drug candidate.
Investigation of Furo 2,3 B Pyridin 4 Amine Derivatives at Molecular and Cellular Levels in Vitro
Enzyme Inhibition Mechanisms by Furo[2,3-b]pyridin-4-amine Analogues (In Vitro Studies)
The furo[2,3-b]pyridine (B1315467) scaffold has been identified as a template for designing inhibitors of various protein kinases. nih.govresearchgate.net Derivatives have shown in vitro activity against lymphocyte-specific protein tyrosine kinase (Lck) and Akt kinase. nih.govresearchgate.net Research into 2,3-diarylfuro[2,3-b]pyridin-4-amines revealed promising potency for Lck inhibition; however, challenges related to selectivity and pharmacokinetic properties were noted. tandfonline.com
More specific inhibitory activity has been documented for Cyclin-Dependent Kinase 2 (CDK2). A series of novel pyridine (B92270) and fused pyridine derivatives were synthesized and evaluated for their ability to inhibit the CDK2/cyclin A2 enzyme in vitro. nih.govresearchgate.net Among these, the furopyridine derivative ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate demonstrated notable activity. nih.govresearchgate.net This compound, along with others in the study, was compared to the known CDK2 inhibitor roscovitine (B1683857). nih.govresearchgate.net
| Compound | Description | IC₅₀ (µM) |
|---|---|---|
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | Furo[2,3-b]pyridine derivative | 0.93 |
| Roscovitine | Reference Inhibitor | 0.394 |
| Pyridone 1 | Control Compound | 0.57 |
| Nicotinonitrile 4 | Control Compound | 0.24 |
| Pyrazolo[3,4-b]pyridin-3-amine 8 | Control Compound | 0.65 |
| Ethanethioate 11 | Control Compound | 0.50 |
The furo[2,3-b]pyridine core serves as a foundational structure for more complex heterocyclic systems that have been investigated as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS). ijpsonline.comijpsonline.com These enzymes are critical in the thymidylate cycle, which is essential for DNA replication. google.com Specifically, pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines, which are angularly fused heterocycles, have been synthesized from 3-amino-furo[2,3-b]pyridine-2-carboxamide precursors. ijpsonline.comijpsonline.com These resulting pyrimidine-fused derivatives have been studied for their potential to inhibit DHFR and TS. ijpsonline.comijpsonline.com In silico studies showed that certain pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives could bind effectively to the target receptors of both DHFR and TS through hydrogen bonding interactions. ijpsonline.comijpsonline.com This line of research suggests that the furo[2,3-b]pyridine scaffold is a viable starting point for developing dual inhibitors of these key enzymes. nih.gov
Analogues of furo[2,3-b]quinolin-4-amine, which incorporate the furo[2,3-b]pyridine structure, have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov These compounds are often designed as analogues of tacrine (B349632), a known cholinesterase inhibitor. nih.govnih.gov
One study reported the synthesis of diversely substituted furo[2,3-b]quinolin-4-amine derivatives, identifying them as good, micromolar-range inhibitors that are highly selective for BuChE. nih.gov For instance, 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine was found to be a potent and selective BuChE inhibitor. nih.gov Another series of related compounds, 4-amino-2,3-diaryl-5,6,7,8-tetrahydrofuro[2,3-b]quinolines, were found to be competitive inhibitors of AChE. nih.gov Within this series, compounds 11 and 12 were noted as strong AChE inhibitors with excellent selectivity over BuChE. nih.gov The compound 4-amino-5,6,7,8,9-pentahydro-2,3-diphenylcyclohepta[e]furo[2,3-b]pyridine was the most potent AChE inhibitor in this specific group, though it was threefold less active than tacrine. nih.gov
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| 2-(p-tolyl)-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine | eqBuChE (equine) | 2.9 ± 0.4 | nih.gov |
| hBuChE (human) | 119 ± 15 | ||
| 4-amino-5,6,7,8,9-pentahydro-2,3-diphenylcyclohepta[e]furo[2,3-b]pyridine | AChE | Three-fold less active than tacrine | nih.gov |
| Compounds 10 and 133 | BuChE | Ten-fold less active than tacrine |
Receptor Ligand Interactions and Allosteric Modulation Studies (In Vitro)
Derivatives based on the furo[2,3-b]pyridine scaffold have been synthesized and identified as inverse agonists of the Cannabinoid-1 receptor (CB1R). researchgate.netnih.gov These compounds act as modulators of the CB1 receptor and have been evaluated for their structure-activity relationships (SAR) and binding affinities. nih.govwipo.int Research has indicated that these furo[2,3-b]pyridine-based compounds are effective, orally active modulators of CB1R, demonstrating their potential as receptor ligands. nih.govgoogle.com
Modulation of Tubulin Polymerization by Furo[2,3-b]pyridine Derivatives (In Vitro)
In vitro studies have shown that derivatives of furo[2,3-b]pyridine can modulate tubulin polymerization. nih.govresearchgate.net This activity positions the furo[2,3-b]pyridine structure as a scaffold of interest for the development of agents that interfere with microtubule dynamics, a key mechanism for certain types of therapeutic agents. nih.govresearchgate.net
In Vitro Antiproliferative Activity against Cancer Cell Lines
The furo[2,3-b]pyridine scaffold has been identified as a privileged structure in the development of novel anticancer agents. researchgate.netresearchgate.net Derivatives of this compound have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. researchgate.netresearchgate.netnih.gov These compounds often exhibit their cytotoxic effects through mechanisms such as the inhibition of critical cellular enzymes like cyclin-dependent kinases (CDKs) and the disruption of microtubule polymerization. nih.govsemanticscholar.org
Research has led to the synthesis and evaluation of numerous furo[2,3-b]pyridine derivatives, revealing potent activity against several cancer cell lines. For instance, a series of novel trifluoromethyl-substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives were screened for their anticancer activity against four human cancer cell lines: Neuro-2a, HeLa, A549, and COLO 205, as well as a normal human lung cell line, IMR-90. nih.gov Most of these compounds showed promising anticancer activity at concentrations below 25 μM. nih.gov Notably, compounds 7 and 12a from this series were identified as highly potent, with IC50 values of 5.8 μM and 3.6 μM, respectively. nih.gov
In another study, a series of 3-amino-furo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated for their in vitro cytotoxicity against A549 (lung carcinoma), HCT116 (colon), PACA2 (pancreatic cancer), and MCF7 (human Caucasian breast adenocarcinoma) cell lines, with doxorubicin (B1662922) used as a reference drug. researchgate.net The results indicated that the furo[2,3-b]pyridine derivatives 3b, 3c, 3e, and 3f showed selective and promising inhibitory activity against the MCF7 breast cancer cell line. researchgate.net
Furthermore, the investigation of pyridine, pyrazolopyridine, and furopyridine derivatives revealed significant inhibitory effects on various human cancer cell lines, including HCT-116, MCF-7, HepG2, and A549. nih.govresearchgate.net One of the furopyridine derivatives, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14 ), was among the most active compounds, showing good inhibitory activity comparable to the reference compound roscovitine. nih.govnih.gov This compound, along with others in the study, demonstrated noteworthy antiproliferative effects. For example, against the MCF-7 cell line, all screened compounds in this particular study showed higher inhibitory activity than doxorubicin. nih.gov Specifically, against the HCT-116 human colorectal carcinoma cell line, compound 14 was found to be more potent than doxorubicin. nih.gov
The antiproliferative activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The tables below summarize the IC50 values for several this compound derivatives against various cancer cell lines.
Table 1: Antiproliferative Activity of Trifluoromethyl Substituted Furo[2,3-b]pyridine Derivatives nih.gov
| Compound | Neuro-2a (IC50, µM) | HeLa (IC50, µM) | A549 (IC50, µM) | COLO 205 (IC50, µM) |
| 6g | 10 | - | - | - |
| 7 | 5.8 | - | - | - |
| 10a | 10.7 | - | - | - |
| 10b | 11.0 | - | - | - |
| 11a | 10.5 | - | - | - |
| 12a | 3.6 | - | - | - |
| Note: A hyphen (-) indicates that the data was not specified in the source. |
Table 2: Antiproliferative Activity of Furo[2,3-b]pyridine Derivatives against Various Cancer Cell Lines nih.govresearchgate.netnih.gov
| Compound | HCT-116 (IC50, µM) | MCF-7 (IC50, µM) | HepG2 (IC50, µM) | A549 (IC50, µM) |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14) | <40.0 | <64.8 | <24.7 | <58.1 |
| Doxorubicin (Reference) | 40.0 | 64.8 | 24.7 | 58.1 |
| Note: The specific IC50 values for compound 14 were not provided, but it was stated to be more potent than doxorubicin against HCT-116 and all tested compounds showed higher inhibitory activity than doxorubicin against MCF-7. |
Computational Chemistry and Theoretical Approaches in Furo 2,3 B Pyridin 4 Amine Research
Molecular Docking and Ligand-Protein Interaction Modeling of Furo[2,3-b]pyridine (B1315467) Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between furo[2,3-b]pyridine derivatives and their biological targets at a molecular level.
Research into the anticancer properties of furo[2,3-b]pyridine derivatives has significantly benefited from molecular docking studies. For instance, a series of newly synthesized furopyridine derivatives were evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Molecular docking simulations suggested that these compounds exhibit a binding mode similar to that of the known inhibitor roscovitine (B1683857) within the active site of the CDK2 enzyme. nih.gov This information is crucial for understanding the structure-activity relationships (SAR) and for the further optimization of these compounds as potential anticancer agents.
In a similar vein, thieno[2,3-b]pyridines and furo[2,3-b]pyridines have been investigated as potential inhibitors of Focal Adhesion Kinase (FAK), a protein involved in cancer cell survival and metastasis. nih.gov In silico studies, including molecular docking, were integral to the design and biological evaluation of these compounds. nih.gov The docking results helped to elucidate the binding interactions with the FAK enzyme, and two compounds from the series demonstrated potent FAK inhibition with IC50 values of 54.96 and 50.98 nM. nih.gov
Furthermore, molecular docking has been applied to explore the potential of furo[2,3-b]pyridine derivatives against other therapeutic targets. Studies on dihydrofuro[2,3-b]pyridine derivatives as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a target for inflammatory diseases, have utilized these computational approaches to guide structural modifications and improve potency. nih.gov
The following table summarizes key findings from molecular docking studies of furo[2,3-b]pyridine derivatives:
| Derivative Class | Target Protein | Key Findings from Docking Studies | Reference |
| Furopyridines | CDK2 | Similar binding mode to roscovitine in the enzyme's active site. | nih.gov |
| Thieno/Furo[2,3-b]pyridines | FAK | Elucidation of binding interactions, leading to the identification of potent inhibitors. | nih.gov |
| Dihydrofuro[2,3-b]pyridines | IRAK4 | Guided structural modifications to enhance inhibitory potency. | nih.gov |
| Pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines | Ser/Thr kinases | Provided insights into the binding of inhibitors to a panel of kinases. | nih.gov |
| Furo[2,3-d]pyrimidines | EGFR | Showed good binding and high matching with the target protein. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analyses for Furo[2,3-b]pyridin-4-amine Analogues
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. This approach is valuable for predicting the activity of newly designed molecules and for understanding the structural features that are crucial for their biological effects.
In the context of furo[2,3-b]pyridine research, QSAR studies have been instrumental in defining the structural requirements for their inhibitory activity against specific biological targets. For example, a statistically significant 2D-QSAR model was generated to determine the structural features controlling the CDK2 inhibitory activity of a series of newly synthesized pyridine (B92270), pyrazolopyridine, and furopyridine derivatives. nih.gov This model provides a quantitative framework for understanding how different substituents on the furo[2,3-b]pyridine scaffold influence its binding affinity to CDK2.
The development of a concise and scalable synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling reactions has been motivated by the need for systematic SAR studies. nih.gov Such synthetic routes are essential for generating the diverse sets of analogues required for robust QSAR modeling. nih.gov The insights gained from these QSAR models can then guide the synthesis of more potent and selective kinase inhibitors. nih.gov
While direct QSAR studies on this compound are not extensively detailed in the provided search results, the application of QSAR to the broader class of furopyridines and related heterocyclic systems underscores its importance in the drug discovery process.
De Novo Design and Virtual Screening of Furo[2,3-b]pyridine Libraries
De novo design involves the computational creation of novel molecular structures with desired properties, while virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.
The design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600E B-RAF, a protein implicated in cancer, serves as an example of the design process for related heterocyclic systems. nih.gov This work was based on the structure of FDA-approved inhibitors and involved the design and synthesis of new scaffolds. nih.gov A similar approach can be envisioned for the de novo design of furo[2,3-b]pyridine libraries.
The exploration of thieno/furo[2,3-b]pyridines as new scaffolds for potential FAK inhibition also involved the design and synthesis of a series of derivatives. nih.gov This process likely included an initial virtual screening phase to identify promising starting points for chemical synthesis. The combination of a brute-force screening approach with de novo drug design, guided by the binding pocket geometry, has been successfully applied to design highly specific inhibitors for other targets. biorxiv.org This methodology could be highly effective for the discovery of novel this compound-based therapeutics.
The following table outlines a conceptual workflow for the de novo design and virtual screening of Furo[2,3-b]pyridine libraries:
| Step | Description | Computational Tools/Techniques |
| 1. Target Identification and Validation | Selection of a biologically relevant target for Furo[2,3-b]pyridine-based inhibitors. | Bioinformatics databases, literature review. |
| 2. Binding Site Analysis | Characterization of the target's binding pocket to identify key interaction points. | Molecular visualization software, pocket detection algorithms. |
| 3. Fragment-Based or Structure-Based Design | Generation of novel molecular fragments or complete molecules that complement the binding site. | De novo design software (e.g., LUDI, SPROUT). |
| 4. Library Enumeration | Creation of a virtual library of Furo[2,3-b]pyridine derivatives based on the designed scaffolds. | Combinatorial library generation tools. |
| 5. Virtual Screening | Docking of the virtual library against the target protein to predict binding affinities and poses. | Docking software (e.g., AutoDock, Glide, GOLD). |
| 6. Hit Selection and Prioritization | Selection of the most promising candidates for chemical synthesis and biological evaluation based on docking scores, predicted ADME/T properties, and synthetic feasibility. | Scoring functions, ADME/T prediction models. |
Elucidation of Conformational Preferences and Dynamics of Furo[2,3-b]pyridine Systems
Understanding the conformational preferences and dynamics of the furo[2,3-b]pyridine system is crucial for a comprehensive understanding of its interaction with biological targets. The three-dimensional shape of a molecule dictates its ability to fit into a binding site and engage in specific intermolecular interactions.
While specific studies on the conformational analysis of this compound were not found in the initial search, theoretical studies on related heterocyclic systems provide valuable insights. For example, ab initio molecular orbital theory has been used to study the conformational preferences of furan-, pyrrole-, and pyridine-carbaldehydes. rsc.org These studies calculate conformational energies, potential functions for internal rotation, and rotational barriers, which are fundamental to understanding the molecule's flexibility and preferred shapes. rsc.org
The conformational flexibility of the furo[2,3-b]pyridine scaffold and its substituents will influence the entropic cost of binding to a target protein. A more rigid molecule may have a lower entropic penalty upon binding, potentially leading to higher affinity. Computational methods such as molecular dynamics (MD) simulations can be employed to study the dynamic behavior of furo[2,3-b]pyridine derivatives in solution and when bound to a protein. These simulations provide a detailed picture of the conformational landscape and can reveal important dynamic features that are not apparent from static models.
Analytical Characterization Methodologies for Furo 2,3 B Pyridin 4 Amine and Its Synthesized Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone for determining the molecular architecture of newly synthesized Furo[2,3-b]pyridin-4-amine derivatives. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of functional groups. cncb.ac.cnnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound derivatives, the aromatic protons on the furan (B31954) and pyridine (B92270) rings typically appear in the downfield region (δ 7-9 ppm), while the amine (NH₂) protons often present as a broad singlet. ekb.eg
¹³C NMR: Carbon NMR is used to determine the number of non-equivalent carbons and their electronic environments. The carbon atoms of the fused heterocyclic rings and any aromatic substituents resonate at lower fields (δ 100-165 ppm). ekb.eg
2D NMR: Two-dimensional NMR techniques are crucial for assigning complex spectra and confirming structural connectivity. cncb.ac.cnnih.govresearchgate.net
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out adjacent proton networks within the molecule. cncb.ac.cnnih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular skeleton and confirming the fusion of the furan and pyridine rings. researchgate.net
Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Furo[2,3-b]pyridine (B1315467) Derivative Data is hypothetical and for illustrative purposes.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| H-2 | 7.95 (s) | - | C-3, C-3a, C-7a |
| H-5 | 8.50 (d) | - | C-4, C-6, C-7 |
| H-6 | 7.20 (d) | - | C-4, C-5, C-7a |
| NH₂ | 6.50 (br s) | - | C-4, C-3a |
| C-2 | - | 145.2 | H-2 |
| C-3 | - | 110.8 | H-2 |
| C-3a | - | 152.1 | H-2, NH₂ |
| C-4 | - | 158.5 | H-5, NH₂ |
| C-5 | - | 148.9 | H-6 |
| C-6 | - | 117.3 | H-5 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the characterization of this compound, IR spectra typically display characteristic absorption bands. cncb.ac.cnnih.govresearchgate.net The N-H stretching vibrations of the primary amine group are usually observed as one or two sharp bands in the 3200-3500 cm⁻¹ region. Aromatic C-H stretching appears around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the fused pyridine ring system are found in the 1500-1650 cm⁻¹ region. ekb.eg The C-O-C stretching of the furan ring gives rise to signals typically between 1050-1250 cm⁻¹. researchgate.net
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3200 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Pyridine Ring (C=N, C=C) | Stretch | 1500 - 1650 |
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), often utilizing Electrospray Ionization (ESI), is particularly valuable as it provides a highly accurate molecular mass, allowing for the determination of the elemental formula. cncb.ac.cnnih.gov For this compound derivatives, ESI-MS typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺. rsc.org The experimentally determined mass is then compared to the calculated mass for the proposed formula, with a close match providing strong evidence for the compound's identity. nih.gov
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC, TLC)
Chromatographic methods are essential for separating components of a mixture and assessing the purity of synthesized compounds.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of product purity. nih.govresearchgate.net By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the separation of starting materials, intermediates, and products can be visualized, typically under UV light. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for the purification and quantitative purity analysis of compounds. ptfarm.pl A sample is passed through a column (commonly a reversed-phase C18 column) under high pressure with a liquid mobile phase. nih.govresearchgate.net The retention time, the time it takes for the compound to pass through the column, is a characteristic feature. Purity is determined by the percentage of the total peak area that corresponds to the desired compound. These methods are validated for parameters like selectivity, precision, and linearity to ensure reliable results. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a pure compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values serves as strong evidence for the compound's elemental composition and purity. ekb.eg
Table 3: Example of Elemental Analysis Data for a Furo[2,3-b]pyridine Derivative (C₂₅H₁₈N₄O₃) Data adapted from a related heterocyclic system for illustrative purposes. ekb.eg
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 71.08 | 71.06 |
| Hydrogen (H) | 4.29 | 4.28 |
Future Directions and Emerging Research Avenues for Furo 2,3 B Pyridin 4 Amine in Chemical Biology
Development of Next-Generation Synthetic Strategies for Furo[2,3-b]pyridines
The advancement of novel synthetic methodologies is paramount for the exploration of the chemical space of Furo[2,3-b]pyridin-4-amine derivatives. While the synthesis of the core Furo[2,3-b]pyridine (B1315467) structure can be achieved through various approaches, the development of efficient and versatile strategies for the introduction of the 4-amino group and further substitutions is a key area of ongoing research.
One of the prominent strategies for the synthesis of the furo[2,3-b]pyridine core involves the palladium-catalyzed reaction of β-ketodinitriles with alkynes. This method facilitates the concurrent construction of both the furan (B31954) and pyridine (B92270) rings through a cascade of C-C, C=C, C-O, C-N, and C=N bond formations. Further modifications can then be employed to introduce the desired functionalities.
A notable advancement in the synthesis of this compound derivatives is the development of a route to produce 2,3-diarylfuro[2,3-b]pyridin-4-amines. nih.gov This class of compounds has demonstrated significant biological activity, highlighting the importance of synthetic routes that allow for diverse substitutions at the 2 and 3 positions of the furo[2,3-b]pyridine core. A patent has also described the use of this compound as a reactant in the synthesis of N-heteroaryl compounds, indicating its accessibility as a building block for more complex molecules. google.com
Future synthetic strategies are expected to focus on improving the efficiency, scalability, and diversity of this compound libraries. This includes the development of one-pot reactions, the use of green chemistry principles, and the design of novel catalytic systems to achieve regioselective functionalization of the furo[2,3-b]pyridine scaffold.
| Synthetic Approach | Key Features | Potential for this compound Synthesis |
|---|---|---|
| Palladium-Catalyzed Cyclization | Concurrent formation of furan and pyridine rings from β-ketodinitriles and alkynes. | Provides a versatile route to the core scaffold, requiring subsequent amination at the 4-position. |
| Synthesis of 2,3-Diarylfuro[2,3-b]pyridin-4-amines | Allows for the introduction of diverse aryl groups at the 2 and 3-positions, leading to potent bioactive compounds. nih.gov | A direct and proven method for synthesizing biologically active this compound derivatives. |
| Use as a Chemical Building Block | This compound is utilized as a starting material for the synthesis of more complex N-heteroaryl compounds. google.com | Demonstrates the utility of the core amine in further synthetic elaborations. |
Exploration of Novel Molecular Targets and Pathways for Furo[2,3-b]pyridine Derivatives
A significant area of future research for this compound lies in the identification and validation of its molecular targets and the elucidation of the biological pathways it modulates. Recent studies have already pointed towards the potential of its derivatives as potent and selective inhibitors of key cellular signaling proteins.
A landmark study identified 2,3-diarylfuro[2,3-b]pyridin-4-amines as a novel class of potent and selective inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). nih.gov Lck is a critical enzyme in the T-cell signaling pathway, and its inhibition has therapeutic potential in autoimmune diseases and T-cell malignancies. The discovery of this compound-based Lck inhibitors opens up a promising avenue for the development of new immunomodulatory and anti-cancer agents. nih.gov The structure-activity relationship (SAR) studies of these compounds have provided valuable insights for the design of next-generation inhibitors with improved potency and selectivity. nih.gov
Furthermore, a derivative, 2,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)this compound, has been identified as an inhibitor of Activated CDC42 kinase 1 (ACK1). nih.gov ACK1 is a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a role in cell proliferation, survival, and migration. The inhibition of ACK1 by a this compound derivative underscores the potential of this scaffold in oncology. nih.gov
The exploration of other potential molecular targets for this compound derivatives is an active area of research. Given the structural similarities of the furo[2,3-b]pyridine core to other kinase-inhibiting scaffolds, it is plausible that derivatives of this compound could target a broader range of kinases or other enzyme families. High-throughput screening and chemoproteomics approaches will be instrumental in identifying novel molecular targets and unraveling the full therapeutic potential of this compound class.
| Molecular Target | Compound Class | Therapeutic Potential | Reference |
|---|---|---|---|
| Lymphocyte-specific protein tyrosine kinase (Lck) | 2,3-Diarylfuro[2,3-b]pyridin-4-amines | Autoimmune diseases, T-cell malignancies | nih.gov |
| Activated CDC42 kinase 1 (ACK1) | 2,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)this compound | Cancer | nih.gov |
Application of Advanced Computational Methods in Furo[2,3-b]pyridine Design and Discovery
Advanced computational methods are poised to play a pivotal role in accelerating the design and discovery of novel this compound derivatives with enhanced biological activity and drug-like properties. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the molecular interactions between this compound derivatives and their biological targets.
Furthermore, the application of machine learning and artificial intelligence (AI) algorithms to large datasets of Furo[2,3-b]pyridine derivatives and their biological activities can facilitate the development of predictive models for identifying novel compounds with desired properties. These in silico models can help to prioritize the synthesis of the most promising candidates, thereby reducing the time and cost associated with drug discovery.
Design of this compound-Based Chemical Probes for Biological Systems
The development of potent and selective this compound-based inhibitors of proteins like Lck provides a solid foundation for the design of chemical probes to investigate the biology of these targets in cellular and in vivo systems. Chemical probes are small molecules that can be used to selectively modulate the function of a specific protein, enabling researchers to study its role in complex biological processes.
A this compound-based Lck inhibitor could be functionalized with various reporter tags, such as fluorescent dyes, biotin, or photo-crosslinkers, to create versatile chemical probes. For example, a fluorescently labeled probe could be used to visualize the subcellular localization of Lck in living cells and to monitor its dynamics in response to various stimuli. A biotinylated probe, on the other hand, could be employed in affinity purification-mass spectrometry (AP-MS) experiments to identify novel Lck-interacting proteins and to map its protein interaction network.
The design of such chemical probes requires careful consideration of the site of linker attachment to the this compound scaffold to ensure that the probe retains its high affinity and selectivity for the target protein. The development of a suite of this compound-based chemical probes for Lck and other potential targets will undoubtedly provide powerful tools for advancing our understanding of their roles in health and disease.
Q & A
Q. What are the common synthetic routes for Furo[2,3-b]pyridin-4-amine?
Methodological Answer: this compound derivatives are typically synthesized via cyclization or functionalization of precursor heterocycles. A key approach involves:
- Vilsmeier–Haack Reaction : Reacting acetylated aminothiophenes with DMF-POCl₃ at 0°C, followed by heating (100°C, 20–24 hours), yielding fused furopyridine scaffolds .
- Carbon Disulfide-Mediated Cyclization : Heating carbon disulfide with 4-substituted aminothienopyridine precursors (e.g., 4-chlorophenyl derivatives) and ethylenediamine at 373 K to form intramolecular hydrogen-bonded structures .
- Palladium-Catalyzed Cross-Coupling : Introducing aryl/alkyl groups via C–N coupling reactions using aniline derivatives and 4-chlorothieno[2,3-b]pyridine precursors .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer: Structural confirmation requires a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to identify substituent patterns and hydrogen bonding (e.g., imidazole N–H···N interactions in thienopyridine derivatives) .
- X-ray Crystallography : Resolves planar fused-ring systems (e.g., thienopyridine fused with dihydroimidazole, dihedral angles <5°) and quantifies disorder in substituents (e.g., 50:50 disordered chlorophenyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₆H₁₃ClN₄S for N-(4-chlorophenyl) derivatives) .
Q. What are the key structural features influencing the reactivity of this compound derivatives?
Methodological Answer: Critical structural attributes include:
- Fused Ring Planarity : Near-planar furopyridine systems (mean deviation <0.05 Å) enhance π-stacking and intermolecular interactions .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on aryl rings increase electrophilicity, while methyl/ethyl groups improve solubility .
- Hydrogen Bonding : Intramolecular N–H···N bonds stabilize conformations (e.g., 2.95 Å H···Cl interactions in chlorophenyl derivatives) .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions optimize the synthesis of this compound derivatives?
Methodological Answer: Palladium catalysis enables selective functionalization:
- Buchwald–Hartwig Amination : Coupling 4-chlorofuropyridines with aryl/alkyl amines (e.g., morpholinopropylamine) using Pd(dba)₂/Xantphos in toluene at 110°C .
- Suzuki–Miyaura Coupling : Introducing boronic acids to the pyridine ring (e.g., 4-fluorophenyl groups) under Pd(PPh₃)₄ catalysis .
- Optimization Metrics : Monitor reaction yield (70–90%) and purity (HPLC >95%) while minimizing dehalogenation side reactions .
Q. What strategies resolve conflicting data between NMR and X-ray crystallography in structural elucidation?
Methodological Answer: Discrepancies arise from dynamic disorder or solvent effects. Mitigation strategies include:
- Variable-Temperature NMR : Identify conformational flexibility (e.g., rotating chlorophenyl groups) .
- Hydrogen/Deuterium Exchange : Confirm hydrogen bonding networks using D₂O-treated samples .
- Complementary Diffraction Data : Collect high-resolution synchrotron X-ray data (e.g., 0.8 Å resolution) to resolve disorder .
Q. How do substituents on the furopyridine ring influence biological activity?
Methodological Answer: Structure–activity relationship (SAR) studies reveal:
- Anti-Parasitic Activity : 4-Chlorophenyl and dihydroimidazole substituents enhance anti-leishmanial activity (IC₅₀ <1 µM) via steric complementarity with parasitic enzymes .
- LHRH Receptor Antagonism : Thienopyridin-4-one derivatives with hydrophobic groups (e.g., trifluoromethyl) show nanomolar binding affinity by occupying hydrophobic pockets .
- Table: Substituent Effects on Activity
| Substituent | Position | Biological Activity (IC₅₀) | Mechanism |
|---|---|---|---|
| Cl | 4-aryl | 0.8 µM (anti-leishmanial) | Enzyme inhibition |
| CF₃ | Pyridine | 12 nM (LHRH antagonism) | Receptor binding |
| OMe | Furo | >10 µM (inactive) | Poor target fit |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
